Product packaging for Ascorbic-acid(Cat. No.:)

Ascorbic-acid

Cat. No.: B10779431
M. Wt: 176.12 g/mol
InChI Key: KRGQEOSDQHTZMX-TXQLHFEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Pivotal Scientific Discoveries

The story of ascorbic acid is inextricably linked with the history of scurvy, a debilitating disease that plagued sailors on long sea voyages for centuries. The quest to understand and prevent this affliction led to some of the earliest controlled clinical trials and ultimately to the identification of this essential nutrient.

Long before the chemical identification of ascorbic acid, the debilitating effects of its deficiency were well-documented. Scurvy, characterized by lethargy, bleeding gums, and poor wound healing, was a major cause of mortality among sailors. researchgate.net In the mid-18th century, Scottish naval surgeon James Lind conducted a pioneering clinical trial, demonstrating that citrus fruits could effectively cure scurvy. novoma.comsciencelearn.org.nz This empirical evidence laid the groundwork for the concept of a specific "antiscorbutic factor" present in certain foods.

Key Early Observations on Antiscorbutic Factors
DateResearcher/EventKey Finding or Observation
~1550 BCEbers PapyrusDescribes a disease with symptoms resembling scurvy and suggests treatment with onions.
400 BCHippocratesDescribes symptoms associated with scurvy, including fetid breath and bleeding from the nose.
1747James LindConducts a systematic clinical trial showing that oranges and lemons are effective in treating scurvy. novoma.comsciencelearn.org.nz
1907Axel Holst and Theodor FrölichInduce scurvy in guinea pigs, creating an animal model for studying the disease and identifying antiscorbutic food factors. ebsco.com

The early 20th century marked a turning point in the scientific understanding of the antiscorbutic factor. In the 1920s, Hungarian biochemist Albert Szent-Györgyi isolated a crystalline substance from adrenal glands, which he initially named "hexuronic acid." acs.orgfrontiersin.org Through a series of experiments, he and his colleague Joseph Svirbely demonstrated that this compound was identical to vitamin C and possessed antiscorbutic properties. ebsco.comacs.org Szent-Györgyi later found a rich source of this compound in paprika. acs.org

The structural formula of ascorbic acid was determined in 1933 by the British chemist Sir Walter Norman Haworth. sciencelearn.org.nz He also led a team that successfully synthesized the vitamin in 1934, a landmark achievement that paved the way for its large-scale production. novoma.com For their groundbreaking work on carbohydrates and vitamin C, Haworth and Paul Karrer were awarded the Nobel Prize in Chemistry in 1937, the same year Szent-Györgyi received the Nobel Prize in Physiology or Medicine for his discoveries related to biological combustion processes, with special reference to vitamin C.

Pivotal Moments in the Isolation and Characterization of Ascorbic Acid
YearScientist(s)Contribution
1928Albert Szent-GyörgyiIsolates "hexuronic acid" from adrenal glands. sciencelearn.org.nzacs.org
1932Albert Szent-Györgyi and Joseph SvirbelyDemonstrate that hexuronic acid is vitamin C and prevents scurvy in guinea pigs. ebsco.comacs.org
1933Sir Walter Norman HaworthDetermines the molecular structure of hexuronic acid and renames it ascorbic acid. sciencelearn.org.nz
1934Sir Walter Norman Haworth's teamAchieves the first artificial synthesis of ascorbic acid. novoma.com

The isolation and synthesis of ascorbic acid solidified its status as an essential nutrient for humans and a limited number of other species that lack the enzyme L-gulonolactone oxidase, which is necessary for its endogenous synthesis. ebsco.com Subsequent research has elucidated its critical role in a multitude of biochemical pathways. It is indispensable for the synthesis of collagen, a primary component of connective tissues, and is involved in the metabolism of tyrosine and the synthesis of certain neurotransmitters. who.int

Fundamental Theoretical Frameworks in Ascorbic Acid Research

The diverse biological functions of ascorbic acid are rooted in its fundamental chemical properties, particularly its behavior as a reducing agent and antioxidant. Theoretical and computational studies have provided deep insights into the mechanisms underlying these properties.

Ascorbic acid's antioxidant activity stems from its ability to donate electrons, thereby neutralizing reactive oxygen species (ROS) and other free radicals. semanticscholar.orgrsc.org Quantum chemical studies have explored the thermodynamics and kinetics of these radical scavenging reactions, indicating that the hydrogen atom transfer (HAT) mechanism is often favored. acs.org The stability of the resulting ascorbyl radical is a key factor in its efficacy as an antioxidant. semanticscholar.orgrsc.org

The acidity of ascorbic acid is another important characteristic, with the enolic hydroxyl groups being the source of its acidic nature. chemicalbook.com At physiological pH, it exists predominantly as the ascorbate (B8700270) anion. The pKa values of ascorbic acid are approximately 4.1 and 11.8 for the two hydroxyl groups. chemicalbook.com

Physicochemical Properties of Ascorbic Acid
PropertyValue
Chemical FormulaC₆H₈O₆
Molar Mass176.12 g/mol unacademy.com
Melting Point190-192 °C (decomposes) chemicalbook.com
Solubility in WaterSoluble chemicalbook.com
pKa₁~4.1 chemicalbook.com
pKa₂~11.8 chemicalbook.com

Furthermore, ascorbic acid serves as a crucial cofactor for a class of enzymes known as Fe(II)- and 2-oxoglutarate-dependent dioxygenases. nih.gov Its role is to maintain the iron atom at the enzyme's active site in its reduced ferrous (Fe²⁺) state, which is essential for catalytic activity. nih.gov

Current Paradigms and Research Frontiers in Ascorbic Acid Biology

Contemporary research on ascorbic acid has expanded far beyond its role in preventing scurvy, revealing its involvement in complex cellular processes and its potential therapeutic applications.

A significant area of current investigation is the role of ascorbic acid in epigenetics. It has been identified as a key cofactor for the ten-eleven translocation (TET) family of enzymes, which are involved in DNA demethylation. nih.govresearchgate.net By facilitating the conversion of 5-methylcytosine (B146107) to 5-hydroxymethylcytosine (B124674), ascorbic acid can influence gene expression and cellular differentiation. nih.govnih.gov Similarly, it is a cofactor for Jumonji C (JmjC) domain-containing histone demethylases, further highlighting its role in epigenetic regulation. nih.gov

The potential of high-dose intravenous ascorbic acid in cancer therapy is another active area of research. mdpi.comnih.gov Studies have explored its pro-oxidant effects at high concentrations, which may selectively target cancer cells. mdpi.com Additionally, its role in regulating hypoxia-inducible factor 1-alpha (HIF-1α), a key protein in tumor survival, is under investigation. nih.govnih.gov Ascorbic acid can enhance the activity of prolyl hydroxylases that mark HIF-1α for degradation, thereby potentially inhibiting tumor growth. nih.govspandidos-publications.com

The influence of ascorbic acid on the immune system is also a major research focus. It is known to accumulate in immune cells and can enhance their functions, such as chemotaxis, phagocytosis, and the generation of reactive oxygen species for microbial killing. nih.govnih.govresearchgate.net It also appears to play a role in the differentiation and proliferation of B- and T-cells. nih.govakjournals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O6 B10779431 Ascorbic-acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8O6

Molecular Weight

176.12 g/mol

IUPAC Name

(4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-4-hydroxyoxolane-2,3-dione

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-3,5,7-9H,1H2/t2-,3-,5+/m0/s1

InChI Key

KRGQEOSDQHTZMX-TXQLHFEISA-N

Isomeric SMILES

C([C@@H]([C@@H]1[C@H](C(=O)C(=O)O1)O)O)O

Canonical SMILES

C(C(C1C(C(=O)C(=O)O1)O)O)O

Origin of Product

United States

Biosynthesis and Evolutionary Trajectories of Ascorbic Acid

Biosynthetic Pathways Across Biological Kingdoms

The biochemical journey to ascorbic acid synthesis varies significantly across life forms, reflecting distinct evolutionary adaptations and metabolic strategies.

Mammalian Biosynthesis: The L-Gulonolactone Oxidase (GULO) Pathway and Its Evolutionary Loss

In vertebrates capable of endogenous synthesis, ascorbic acid production primarily occurs in the liver, starting from glucose. This pathway involves a series of enzymatic steps, with the final and critical conversion of L-gulono-1,4-lactone to L-ascorbic acid being catalyzed by the enzyme L-gulonolactone oxidase (GULO) mdpi.comnih.govnih.govwikipedia.org. This enzyme, a member of the aldonolactone oxidoreductase (AlOR) family, utilizes FAD as a cofactor and produces hydrogen peroxide (H₂O₂) as a byproduct nih.govscilit.comwikipedia.org.

Despite its essential functions, the capacity for vitamin C synthesis has been independently lost multiple times in various animal lineages, including humans, other primates, guinea pigs, teleost fishes, certain bat species, and some passerine birds mdpi.comnih.govwikipedia.orgwikipedia.orgelifesciences.orgnih.gov. This loss renders these species ascorbate (B8700270) auxotrophs, reliant on dietary sources for their vitamin C requirements.

Genetic Basis of GULO Inactivation

The evolutionary loss of ascorbic acid synthesis in mammals is predominantly attributed to mutations within the gene encoding L-gulonolactone oxidase (GULO) mdpi.comnih.govwikipedia.orgnih.gov. These inactivating mutations encompass a range of genetic alterations, including insertions, deletions (indels), point mutations, frameshifts, and missense mutations geneticeducation.co.in. In species such as humans and apes, specific exons within the GULO gene are reported to be lost or significantly mutated, rendering the gene non-functional answersresearchjournal.org. For instance, humans and other primates lost GULO activity approximately 63 million years ago, around the time of their evolutionary divergence wikipedia.org. The GULO gene in humans is considered a unitary pseudogene, an inactive copy that has accumulated deleterious mutations over evolutionary time geneticeducation.co.in. Notably, the patterns of GULO degradation are taxonomically restricted, suggesting independent inactivation events rather than a single ancestral loss icr.org. In some instances, such as in certain bat and passerine bird species, evidence suggests that GULO pseudogenes may have undergone reactivation during evolutionary history nih.gov. The loss of GULO is often considered a neutral evolutionary trait, as it does not appear to be directly correlated with diet and primarily affects only vitamin C production nih.govicr.org. The production of H₂O₂ by GULO may have also exerted selective pressure for its inactivation in some species, potentially as a mechanism to mitigate oxidative stress mdpi.comelifesciences.org.

Animal Models of Ascorbic Acid Auxotrophy

The study of ascorbate auxotrophy in animals has been significantly advanced through the use of specific model organisms that have naturally lost the ability to synthesize vitamin C. Guinea pigs (Cavia porcellus) are frequently employed as a model due to their inability to produce vitamin C, a trait resulting from GULO gene inactivation that occurred approximately 20 million years ago wikipedia.orgnih.govencyclopedia.pub. Similarly, genetically engineered Gulo-/- mice have been developed to investigate the physiological consequences of vitamin C deficiency researchgate.net. These models are instrumental in understanding the profound impact of ascorbate deficiency on various biological systems, including hematopoiesis, and in exploring adaptations that may have evolved in auxotrophic species to compensate for the lack of endogenous synthesis, such as the expression of the glucose transporter GLUT1 in erythrocytes researchgate.net.

Plant Biosynthesis: The Smirnoff-Wheeler (D-Mannose/L-Galactose) Pathway

In the plant kingdom, ascorbic acid biosynthesis is a more complex and conserved process, primarily occurring via the Smirnoff-Wheeler pathway, also known as the D-mannose/L-galactose pathway elifesciences.orgmaxapress.comscielo.brnih.govnih.govfrontiersin.orgscielo.brfrontiersin.org. This pathway is considered the major route for AsA production in photosynthetic tissues frontiersin.org. Unlike mammals, plants utilize L-galactonolactone dehydrogenase (GLDH) as the terminal enzyme, which converts L-galactono-1,4-lactone to ascorbic acid without the production of hydrogen peroxide elifesciences.orgnih.gov. This distinction is significant, as it decouples ascorbate synthesis from H₂O₂ generation, potentially contributing to ascorbate's role in photoprotection elifesciences.org.

Key Enzymes and Intermediates (e.g., L-Galactose Dehydrogenase)

The Smirnoff-Wheeler pathway is a multi-step process that begins with D-glucose. Key intermediates and enzymes identified in this pathway include:

D-glucose: The initial substrate, converted to D-glucose-6-phosphate by hexokinase frontiersin.org.

GDP-D-mannose: A crucial intermediate derived from D-glucose scielo.brnih.govscielo.br.

GDP-mannose 3',5'-epimerase (GME): An enzyme that converts GDP-D-mannose to GDP-L-galactose nih.gov.

GDP-L-galactose: The next intermediate in the pathway scielo.brnih.govscielo.br.

GDP-L-galactose phosphorylase (GGP): Identified as the first dedicated enzyme in the pathway and critical for regulating AsA synthesis nih.gov.

L-galactose: Derived from GDP-L-galactose scielo.brnih.govscielo.br.

L-galactose dehydrogenase (l-GalDH): Catalyzes a step leading to L-galactono-1,4-lactone nih.gov.

L-galactono-1,4-lactone (L-GL): The immediate precursor to ascorbic acid in this pathway scielo.brscielo.br.

L-galactono-1,4-lactone dehydrogenase (GLDH or GalLDH): The terminal enzyme that oxidizes L-galactono-1,4-lactone to ascorbic acid elifesciences.orgmaxapress.comnih.govnih.govscielo.brfrontiersin.org.

The expression and activity of these enzymes, particularly GGP, are tightly regulated by transcriptional and translational mechanisms, including the influence of light and protein-protein interactions nih.gov.

Alternative and Minor Biosynthetic Routes in Plants (e.g., D-Galacturonate, L-Gulose, Myo-Inositol Pathways)

Beyond the dominant Smirnoff-Wheeler pathway, plants possess at least three other identified routes for ascorbic acid biosynthesis, which may contribute to AsA levels, especially under stress conditions or when the primary pathway's flux is reduced oup.comnih.gov. These alternative pathways include:

D-Galacturonate Pathway: This route converts D-galacturonic acid (D-GalUA) into L-galactono-1,4-lactone scielo.brscielo.broup.com. It is considered analogous to the animal pathway and has been observed in some algae elifesciences.orgnih.gov.

L-Gulose Pathway: This pathway utilizes L-gulose as a key intermediate maxapress.comscielo.broup.comcore.ac.uk.

Myo-Inositol Pathway: This pathway begins with myo-inositol, which is converted to D-glucuronic acid by myo-inositol oxygenase (MIOX), and subsequently leads to ascorbic acid maxapress.comscielo.brfrontiersin.orgoup.comcore.ac.uk. D-glucuronic acid can also serve as a precursor for cell wall components, highlighting potential metabolic cross-talk core.ac.uk.

These alternative pathways demonstrate the metabolic flexibility of plants and their capacity to adapt AsA production to diverse physiological demands and environmental pressures maxapress.comnih.gov.

Cellular and Subcellular Metabolism of Ascorbic Acid

Cellular Uptake and Transport Systems

The uptake of vitamin C into cells is a tightly regulated process that ensures an adequate supply for its various biochemical functions. This process relies on the coordinated action of SVCTs and GLUTs, which exhibit different substrate specificities and tissue distributions.

The SVCTs, members of the solute carrier family 23 (SLC23), are responsible for the active transport of ascorbic acid into cells against a concentration gradient. frontiersin.org This transport is coupled to the electrochemical sodium gradient, with a stoichiometry of two sodium ions for every one ascorbate (B8700270) molecule. frontiersin.orgbohrium.com This mechanism allows cells to accumulate high intracellular concentrations of ascorbic acid from the micromolar levels typically found in plasma. frontiersin.org The activity of SVCTs is sensitive to temperature and pH, with optimal function observed at a pH of 7.5. frontiersin.org Furthermore, the activity of SVCT2 is also dependent on the presence of calcium (Ca²⁺) and magnesium (Mg²⁺) ions. frontiersin.org

Two primary isoforms of the sodium-dependent vitamin C transporter have been identified: SVCT1 and SVCT2. bohrium.comnih.gov These isoforms, encoded by the SLC23A1 and SLC23A2 genes respectively, share a high degree of structural similarity but exhibit distinct tissue distributions and kinetic properties, suggesting different physiological roles. bohrium.comdrugbank.com

SVCT1 is predominantly expressed in epithelial tissues, such as the small intestine, kidneys, and liver. nih.govmdpi.com In the small intestine, it is located on the apical membrane of enterocytes and is crucial for the dietary absorption of vitamin C. nih.govmdpi.com In the kidneys, SVCT1 is found in the brush-border membrane of the proximal tubules, where it plays a vital role in the reabsorption of filtered ascorbate, thereby maintaining whole-body vitamin C homeostasis. frontiersin.orgmdpi.com SVCT1 is characterized as a high-capacity, low-affinity transporter. bohrium.commdpi.com

SVCT2 is more widely distributed throughout the body and is found in most tissues, with particularly high expression in metabolically active cells and specialized tissues such as the brain, eyes, and adrenal glands. frontiersin.orgmdpi.comnih.gov It is considered a high-affinity, low-capacity transporter, capable of taking up ascorbate even at very low extracellular concentrations. frontiersin.orgmdpi.com This characteristic makes SVCT2 essential for protecting these vital tissues from oxidative stress by ensuring a constant supply of ascorbic acid. bohrium.comdrugbank.com In some polarized epithelial cells, such as Caco-2 cells, SVCT2 has been found on the basolateral membrane. nih.govmdpi.com

Table 1: Characteristics of SVCT1 and SVCT2 Isoforms

CharacteristicSVCT1SVCT2
GeneSLC23A1SLC23A2
Affinity for AscorbateLowHigh
Transport CapacityHighLow
Primary Tissue DistributionEpithelial tissues (small intestine, kidney, liver)Most tissues (brain, eyes, adrenal glands)
Primary FunctionWhole-body homeostasis (dietary absorption and renal reabsorption)Protection of metabolically active tissues from oxidative stress

The expression and function of SVCTs are subject to regulation at multiple levels, ensuring that cellular vitamin C levels are appropriately maintained. Transcriptional regulation plays a significant role in controlling the abundance of SVCTs. For instance, the expression of SVCT1 is regulated by the transcription factor hepatocyte nuclear factor 1 alpha (HNF1α), while the expression of SVCT2 is influenced by specific protein 1 (Sp1). mdpi.com

Furthermore, the expression of SVCTs can be modulated by the availability of ascorbic acid itself. mdpi.com Studies have shown that vitamin C deficiency can lead to an increase in the mRNA levels of SVCT1 and SVCT2 in certain tissues, suggesting a compensatory mechanism to enhance ascorbate uptake. mdpi.com Conversely, high concentrations of ascorbic acid have been observed to downregulate its own transport. mdpi.com

Post-translational modifications, such as glycosylation and phosphorylation, are also thought to play a role in regulating the activity of SVCTs. mdpi.com Additionally, a naturally occurring short isoform of SVCT2, which is unable to transport ascorbate, can act as a dominant-negative inhibitor of both SVCT1 and SVCT2, likely through the formation of hetero-oligomers. frontiersin.orgresearchgate.net

In addition to the active transport of ascorbic acid by SVCTs, cells can also acquire vitamin C through the uptake of its oxidized form, dehydroascorbic acid (DHA), which is mediated by the facilitative glucose transporters (GLUTs). frontiersin.orgmdpi.com This pathway becomes particularly important under conditions of oxidative stress when the levels of DHA increase. Several GLUT isoforms, including GLUT1, GLUT2, GLUT3, and GLUT8, have been shown to transport DHA. ewha.ac.krnih.govsemanticscholar.org

Since GLUTs are primarily responsible for glucose transport, there is a competitive relationship between glucose and DHA for uptake into the cell. nih.govnih.gov The affinity of GLUTs for glucose is generally higher than for DHA, meaning that high concentrations of glucose can inhibit the transport of DHA. nih.gov For example, in studies using Xenopus oocytes, D-glucose was shown to inhibit DHA transport by GLUT2 and GLUT8. nih.gov Similarly, in human red blood cells, which primarily express GLUT1, DHA and the glucose analog 3-O-methylglucose exhibit reciprocal competitive inhibition. nih.gov

Table 2: Kinetic Parameters of DHA Transport by GLUT Isoforms

TransporterApparent Km for DHA (mM)Inhibitors
GLUT11.1 ± 0.22-deoxyglucose, D-glucose, 3-O-methylglucose, cytochalasin B, 4,6-O-ethylidene-α-glucose
GLUT22.33Glucose, fructose, phloretin, quercetin
GLUT31.7 ± 0.32-deoxyglucose, D-glucose, 3-O-methylglucose, cytochalasin B, 4,6-O-ethylidene-α-glucose
GLUT83.23Glucose, fructose, phloretin, quercetin

Data compiled from multiple sources. ewha.ac.krnih.govnih.gov

Once transported into the cell, DHA is rapidly reduced back to ascorbic acid. ewha.ac.krnih.gov This intracellular reduction is a crucial step as it effectively traps vitamin C within the cell, maintaining a concentration gradient that favors further DHA uptake. wikipedia.org The reduction of DHA is primarily accomplished through enzymatic and non-enzymatic pathways involving glutathione (B108866) (GSH). wikipedia.orgnih.gov This process not only regenerates the biologically active form of vitamin C but also links ascorbic acid metabolism to the cellular redox state. nih.gov In neuronal cells, the uptake of DHA has been shown to stimulate the pentose (B10789219) phosphate (B84403) pathway to increase the production of NADPH, which is required for the reduction of oxidized glutathione, highlighting the intricate connection between vitamin C recycling and cellular energy metabolism. nih.gov

Glucose Transporter (GLUT)-Mediated Dehydroascorbic Acid (DHA) Uptake

Intracellular Homeostasis and Compartmentalization

The maintenance of stable intracellular concentrations of ascorbic acid, a process known as homeostasis, is critical for cellular function and is managed by a sophisticated interplay of transport and diffusion mechanisms. nih.gov The intracellular concentration of ascorbate is regulated by the balance between two opposing fluxes: a rapid, active transport and a slower, passive diffusion across membranes. nih.govd-nb.info

Specialized transporter proteins are essential for moving ascorbic acid and its oxidized form across cell membranes. The sodium-dependent vitamin C transporters, SVCT1 and SVCT2, are responsible for the active transport of the ascorbate anion into cells, a process that is coupled to a sodium gradient. d-nb.inforesearchgate.net In contrast, the oxidized form, dehydroascorbic acid (DHA), is transported into cells via glucose transporters (GLUTs), primarily GLUT1. researchgate.netwikipedia.org This uptake of DHA is a critical component of ascorbate homeostasis, particularly in cells that lack SVCT transporters, such as erythrocytes. researchgate.net

Once inside the cell, ascorbate is not uniformly distributed. Different organelles maintain distinct concentrations of the molecule, a phenomenon known as compartmentalization. Mitochondria, for instance, accumulate high levels of ascorbate, where it plays a key role in protecting the mitochondrial genome and membranes from oxidative damage generated during cellular respiration. wikipedia.org DHA can enter mitochondria through the GLUT10 transporter. wikipedia.org The distribution of ascorbate within various cellular organelles is influenced by local factors such as membrane electrical potentials and pH gradients. nih.gov Intracellular ascorbate concentrations can vary significantly, ranging from approximately 0.05 mM in erythrocytes to as high as 10 mM in neurons. researchgate.netnih.gov

Metabolic Oxidation and Catabolism Pathways

Ascorbic acid's primary biochemical function stems from its ability to act as a reducing agent by donating electrons. researchgate.net This process occurs in a sequential manner. The loss of a single electron converts the ascorbate anion into the ascorbyl radical, also known as monodehydroascorbate (MDHA). researchgate.netnih.gov The MDHA radical is a relatively stable, resonance-stabilized molecule, which makes it a poor propagator of radical chain reactions and an effective scavenger of more damaging free radicals. nih.govoup.com

The MDHA radical can be further oxidized by losing a second electron, resulting in the formation of dehydroascorbic acid (DHA). researchgate.netnih.gov Alternatively, two MDHA radicals can undergo a disproportionation reaction, where one molecule is reduced back to ascorbate and the other is oxidized to DHA. oup.comnih.gov

DHA is the principal oxidized form of ascorbic acid and represents a critical juncture in its metabolism. wikipedia.org While it can be recycled back to ascorbic acid, DHA is also an unstable compound, particularly under biological conditions, with a half-life of only a few minutes. wikipedia.orgnih.gov It can undergo irreversible hydrolysis of its lactone ring to form 2,3-diketo-L-gulonic acid (DKG). researchgate.netnih.govnih.gov The degradation of DKG leads to a permanent loss of vitamin C and results in the formation of various catabolic products, including L-threonic acid and oxalic acid. researchgate.netnih.govresearchgate.net The specific oxidation products formed can depend on the type of reactive oxygen species (ROS) involved in the reaction. nih.gov

The major products resulting from the oxidation and subsequent degradation of ascorbic acid are summarized in the table below.

Precursor CompoundKey Oxidation/Degradation Products
Ascorbic Acid Monodehydroascorbate (MDHA), Dehydroascorbic Acid (DHA)
Dehydroascorbic Acid (DHA) 2,3-diketo-L-gulonic acid (DKG), L-threonic acid, Oxalic acid
2,3-diketo-L-gulonic acid (DKG) 2-oxo-L-threo-pentonate, L-threonic acid, Oxalic acid

This table provides a simplified overview of the major products formed during ascorbic acid catabolism. The specific pathways and end products can be influenced by various physiological conditions. researchgate.netnih.gov

The breakdown of ascorbic acid and its derivatives occurs through both enzymatic and non-enzymatic pathways. In plants, a specific enzyme known as ascorbate oxidase, located in the cell wall, contributes to the oxidation of ascorbate in the apoplast. oup.com

However, much of the degradation is non-enzymatic and is heavily influenced by the chemical environment. The stability of ascorbic acid and its oxidized forms is dependent on factors such as pH, temperature, oxygen, and the presence of metal catalysts. researchgate.net Dehydroascorbic acid (DHA) is particularly unstable at a pH greater than 6.0, where it rapidly hydrolyzes to 2,3-diketo-L-gulonic acid. researchgate.netresearchgate.net In acidic solutions under aerobic conditions, degradation products can include 2-furoic acid and 3-hydroxy-2-pyrone, whereas under anaerobic conditions, furfural (B47365) may be the primary product. nih.govacs.org Higher temperatures significantly accelerate the rate of degradation. nih.gov The presence of transition metal ions can also catalyze the oxidation of ascorbic acid. nih.gov Furthermore, highly reactive carbonyl intermediates produced during irreversible degradation can participate in non-enzymatic glycosylation reactions with proteins. nih.gov

To prevent the irreversible loss of ascorbic acid and maintain the intracellular antioxidant pool, cells possess efficient recycling mechanisms to convert its oxidized forms back into the reduced, active form. nih.govresearchgate.net These pathways are crucial for maintaining ascorbic acid homeostasis.

There are two primary enzymatic pathways for this recycling process:

Reduction of Monodehydroascorbate (MDHA): The MDHA radical can be directly reduced back to ascorbate in a one-electron reaction. This process is catalyzed by a family of enzymes known as monodehydroascorbate reductases (MDARs), which utilize NADH or NADPH as the electron donor. oup.comnih.gov

The key enzymes involved in the recycling of oxidized forms of ascorbic acid are detailed in the following table.

EnzymeAbbreviationOxidized FormReaction CatalyzedReductant Used
Monodehydroascorbate Reductase MDARMonodehydroascorbate (MDHA)MDHA → AscorbateNAD(P)H
Dehydroascorbate Reductase DHARDehydroascorbic Acid (DHA)DHA → AscorbateGlutathione (GSH)
Glutathione Reductase GRGlutathione Disulfide (GSSG)GSSG → 2 GSHNADPH

This table outlines the core enzymatic machinery responsible for regenerating ascorbic acid, highlighting the crucial role of other cellular reductants like NADPH and glutathione. oup.comnih.govresearchgate.net

Molecular Mechanisms and Enzymatic Cofactor Functions of Ascorbic Acid

Redox Biology and Antioxidant Actions at the Molecular Level

Ascorbic acid, a water-soluble vitamin, is a pivotal player in the body's antioxidant defense system. Its ability to donate electrons makes it a potent reducing agent and a scavenger of harmful reactive oxygen and nitrogen species. This section delves into the intricate molecular mechanisms that underpin its antioxidant and, paradoxically, its pro-oxidant activities.

Direct Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

Ascorbic acid is a highly effective antioxidant, capable of directly neutralizing a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS) nih.govresearchgate.net. These reactive molecules, if left unchecked, can inflict significant damage to vital cellular components such as DNA, proteins, and lipids nih.gov.

The primary mechanism of this scavenging activity involves ascorbic acid donating a single electron to a free radical. This process transforms the highly reactive radical into a less harmful species while ascorbic acid itself becomes the relatively stable ascorbyl radical libretexts.orglibretexts.org. The ascorbyl radical can then donate a second electron, becoming dehydroascorbic acid, and in doing so, can potentially neutralize a second radical species libretexts.orglibretexts.org.

Key ROS and RNS that ascorbic acid can directly scavenge include:

Superoxide (B77818) Radical (O₂⁻): Ascorbic acid can reduce the superoxide radical, a primary ROS produced during cellular respiration nih.govnih.govahajournals.org. The second-order rate constant for the reaction between ascorbic acid and superoxide at a physiological pH of 7.4 has been estimated to be 5.4 x 10⁶ M⁻¹ sec⁻¹ nih.gov.

Hydroxyl Radical (•OH): This is one of the most reactive and damaging free radicals. Ascorbic acid efficiently scavenges the hydroxyl radical, converting it to a water molecule nih.govlibretexts.orglibretexts.orgaip.org.

Peroxynitrite (ONOO⁻): Formed from the reaction of superoxide and nitric oxide, peroxynitrite is a potent RNS that can cause significant cellular damage. Ascorbic acid reacts with and neutralizes peroxynitrite nih.govnih.gov. The reaction kinetics suggest that at physiological pH, the ascorbate (B8700270) monoanion reacts with peroxynitrous acid nih.gov.

The table below summarizes the direct scavenging activity of ascorbic acid against various reactive species.

Regeneration of Other Endogenous Antioxidants (e.g., Alpha-Tocopherol (B171835), Glutathione)

Alpha-Tocopherol (Vitamin E): Alpha-tocopherol is a fat-soluble antioxidant that protects cell membranes from lipid peroxidation. When alpha-tocopherol neutralizes a lipid peroxyl radical, it becomes the tocopheryl radical, losing its antioxidant capacity. Ascorbic acid can donate an electron to the tocopheryl radical, regenerating the active form of alpha-tocopherol and allowing it to continue its protective function.

Context-Dependent Pro-oxidant Activity and Redox Cycling with Transition Metals (e.g., Iron, Copper)

Paradoxically, under certain conditions, ascorbic acid can exhibit pro-oxidant properties. This activity is highly dependent on the presence of transition metals, particularly iron (Fe) and copper (Cu) wikipedia.org.

In its antioxidant role, ascorbic acid reduces the oxidized forms of these metals (Fe³⁺ to Fe²⁺ and Cu²⁺ to Cu⁺). However, in the presence of molecular oxygen, these reduced metal ions can participate in reactions that generate highly reactive free radicals.

Fenton-like Reactions and Hydroxyl Radical Generation

The reduced forms of iron (Fe²⁺) and copper (Cu⁺) can react with hydrogen peroxide (H₂O₂), a byproduct of normal cellular metabolism, in a process known as the Fenton reaction or a Fenton-like reaction. This reaction generates the highly damaging hydroxyl radical (•OH) wikipedia.orgnih.govtandfonline.com.

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Therefore, by reducing ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), ascorbic acid can inadvertently fuel the production of hydroxyl radicals, leading to oxidative damage to nearby molecules, including DNA, lipids, and proteins nih.govtandfonline.com. This pro-oxidant effect is a significant concern in conditions of iron or copper overload.

Modulation by Metal Chelators

The pro-oxidant activity of ascorbic acid can be modulated by the presence of metal chelators. Chelators are molecules that can bind to metal ions, preventing them from participating in redox reactions.

For instance, certain chelating agents can bind to iron or copper ions, rendering them unable to catalyze the Fenton reaction. This can effectively inhibit the pro-oxidant effects of ascorbic acid in the presence of these metals. The specific effect of a chelator depends on its affinity for the metal ion and the redox properties of the resulting metal-chelator complex.

Cofactor Role for Dioxygenase Enzymes

Ascorbic acid serves as an essential cofactor for a family of enzymes known as dioxygenases. These enzymes are involved in a wide range of critical biological processes. Ascorbic acid's role is not to directly participate in the enzymatic reaction's stoichiometry but to maintain the enzyme's active site metal ion, typically iron, in its reduced state (Fe²⁺). This is crucial for the enzyme's catalytic activity.

Notable dioxygenases that depend on ascorbic acid include:

Prolyl and Lysyl Hydroxylases: These enzymes are vital for the synthesis of collagen, the most abundant protein in the human body. They catalyze the hydroxylation of proline and lysine (B10760008) residues in procollagen (B1174764) chains. This hydroxylation is essential for the formation of stable collagen triple helices. Without sufficient ascorbic acid, this process is impaired, leading to the production of unstable collagen and the symptoms of scurvy.

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases: These enzymes are involved in the regulation of the cellular response to low oxygen levels (hypoxia). They hydroxylate specific proline residues in the HIF-α subunit, targeting it for degradation. In the absence of oxygen, these enzymes are inactive, allowing HIF-α to accumulate and activate genes involved in angiogenesis, erythropoiesis, and glucose metabolism. Ascorbic acid is required to maintain the iron in the active site of these enzymes in its reduced state.

The table below provides a summary of key dioxygenase enzymes that rely on ascorbic acid as a cofactor.

Prolyl and Lysyl Hydroxylases in Protein Modification (e.g., Collagen Hydroxylation)

Ascorbic acid is indispensable for the post-translational modification of proteins, most notably in the synthesis of collagen. It serves as an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the hydroxylation of proline and lysine residues within procollagen chains. nih.govnih.govresearchgate.net This hydroxylation is a prerequisite for the formation of stable, triple-helical collagen molecules. nih.govfrontiersin.org

The molecular mechanism involves ascorbic acid acting as a reducing agent to maintain the iron atom in the active site of prolyl and lysyl hydroxylases in the Fe²⁺ state. tandfonline.com This reduced iron is necessary for the activation of molecular oxygen, which is then incorporated into the proline and lysine residues. In the absence of ascorbic acid, the iron can become oxidized to the ferric (Fe³⁺) state, leading to the inactivation of these enzymes. ashpublications.org This results in under-hydroxylated procollagen, which is structurally unstable and cannot properly form mature collagen fibers. tandfonline.com Beyond its role as a cofactor, ascorbic acid has also been shown to stimulate the transcription of collagen genes. frontiersin.org

EnzymeSubstrateProductRole of Ascorbic AcidConsequence of Deficiency
Prolyl HydroxylaseProline residues in procollagenHydroxyprolineCofactor, maintains iron in the Fe²⁺ stateImpaired collagen triple helix formation
Lysyl HydroxylaseLysine residues in procollagenHydroxylysineCofactor, maintains iron in the Fe²⁺ stateReduced collagen cross-linking and stability

Epigenetic Regulation via DNA and Histone Demethylases

Ascorbic acid plays a significant role in the epigenetic regulation of gene expression by acting as a cofactor for two major classes of enzymes: Ten-Eleven Translocation (TET) methylcytosine dioxygenases and Jumonji C (JmjC) domain-containing histone demethylases. nih.gov Both enzyme families are Fe²⁺ and 2-OG dependent dioxygenases.

The TET enzymes (TET1, TET2, and TET3) are central to the process of active DNA demethylation. They catalyze the iterative oxidation of 5-methylcytosine (B146107) (5mC), a primary epigenetic mark associated with gene silencing, to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). researchgate.nettandfonline.com These oxidized forms of 5mC are recognized and excised by the base excision repair machinery, ultimately leading to the replacement of the methylated cytosine with an unmethylated one.

Ascorbic acid enhances the activity of TET enzymes by acting as a cofactor, ensuring the iron at the catalytic center remains in its reduced Fe²⁺ state. drugbank.comgreenmedinfo.com Studies have shown that the addition of ascorbic acid to cell cultures can lead to a significant increase in global 5hmC levels in a TET-dependent manner. spandidos-publications.comnih.gov

The JmjC domain-containing histone demethylases (JHDMs) are responsible for removing methyl groups from lysine residues on histone proteins. Histone methylation is a key epigenetic modification that can either activate or repress gene transcription, depending on the specific lysine residue and the degree of methylation. Ascorbic acid is a crucial cofactor for the catalytic activity of JHDMs. nih.govfrontiersin.org By facilitating the demethylation of repressive histone marks, ascorbic acid can contribute to the activation of gene expression. For instance, the JHDM family members Jhdm1a/1b have been shown to be key effectors in somatic cell reprogramming, a process enhanced by ascorbic acid. nih.govmarshall.edu

Through its role as a cofactor for TET and JmjC enzymes, ascorbic acid can significantly influence global DNA and histone methylation patterns. By promoting DNA demethylation, ascorbic acid can lead to the reactivation of silenced genes, including tumor suppressor genes. frontiersin.orgtandfonline.com Similarly, by enhancing the activity of histone demethylases, it can alter the chromatin landscape, making it more accessible for transcription. These epigenetic modifications are fundamental to cellular differentiation, development, and the prevention of diseases such as cancer. frontiersin.orgashpublications.org

Enzyme FamilyFunctionRole of Ascorbic AcidImpact on Gene Expression
Ten-Eleven Translocation (TET)DNA Demethylation (5mC oxidation)Cofactor, maintains Fe²⁺ stateGenerally leads to gene activation
Jumonji C (JmjC)Histone DemethylationCofactor, maintains Fe²⁺ stateCan lead to gene activation or repression depending on the specific histone mark

Involvement in Catecholamine and Carnitine Biosynthesis

Ascorbic acid is a critical cofactor in the biosynthesis of several essential small molecules, including catecholamines and carnitine.

The synthesis of the catecholamine neurotransmitter norepinephrine from dopamine is catalyzed by the copper-containing enzyme dopamine β-hydroxylase. frontiersin.orgmarshall.edu Ascorbic acid acts as an electron donor in this reaction, reducing the Cu²⁺ at the enzyme's active site back to Cu⁺ after each catalytic cycle. nih.gov This allows for the continuous synthesis of norepinephrine, which is vital for various physiological functions, including mood regulation and the stress response. drugbank.com

Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation and energy production. frontiersin.org The biosynthesis of carnitine involves two hydroxylation steps catalyzed by the Fe²⁺ and 2-OG dependent dioxygenases, ε-N-trimethyllysine hydroxylase and γ-butyrobetaine hydroxylase. nih.govnih.gov Ascorbic acid is a required cofactor for both of these enzymes, ensuring the iron remains in its reduced state. researchgate.net A deficiency in ascorbic acid can lead to decreased carnitine synthesis, potentially contributing to fatigue and muscle weakness. frontiersin.org

Biosynthetic PathwayEnzymeRole of Ascorbic AcidEnd Product
Catecholamine SynthesisDopamine β-hydroxylaseReduces Cu²⁺ to Cu⁺Norepinephrine
Carnitine Biosynthesisε-N-trimethyllysine hydroxylaseCofactor, maintains Fe²⁺ state3-hydroxy-6-N-trimethyllysine
Carnitine Biosynthesisγ-butyrobetaine hydroxylaseCofactor, maintains Fe²⁺ stateCarnitine

Hypoxia-Inducible Factor (HIF) Hydroxylases

Ascorbic acid is a key regulator of the cellular response to hypoxia through its role as a cofactor for hypoxia-inducible factor (HIF) hydroxylases. nih.gov These Fe²⁺ and 2-OG dependent dioxygenases, which include prolyl hydroxylases (PHDs) and factor inhibiting HIF (FIH), are responsible for the degradation of the HIF-1α transcription factor under normoxic conditions. frontiersin.org

PHDs hydroxylate specific proline residues in HIF-1α, which then signals for its ubiquitination and subsequent proteasomal degradation. nih.govspandidos-publications.com FIH hydroxylates an asparagine residue in HIF-1α, which blocks its interaction with transcriptional coactivators. nih.gov Ascorbic acid is essential for the activity of both PHDs and FIH, as it maintains the iron in their active sites in the reduced Fe²⁺ state. nih.govfrontiersin.org

Under hypoxic conditions, the activity of these hydroxylases is reduced due to the lack of their oxygen substrate, leading to the stabilization and activation of HIF-1α. However, a deficiency in ascorbic acid can mimic a hypoxic state even under normoxic conditions by impairing the function of HIF hydroxylases, leading to the inappropriate stabilization of HIF-1α. marshall.edu This can promote tumorigenesis by upregulating genes involved in angiogenesis, glucose metabolism, and cell survival.

EnzymeSubstrateFunctionRole of Ascorbic Acid
HIF Prolyl Hydroxylases (PHDs)Proline residues in HIF-1αMarks HIF-1α for degradationCofactor, maintains Fe²⁺ state
Factor Inhibiting HIF (FIH)Asparagine residue in HIF-1αInhibits HIF-1α transcriptional activityCofactor, maintains Fe²⁺ state

Modulation of Gene Expression and Cellular Signaling Pathways

Ascorbic acid, commonly known as vitamin C, is increasingly recognized for its role as a signaling molecule that can regulate the expression of a multitude of genes, extending its function beyond its classic roles as an antioxidant and enzymatic cofactor. nih.govbenthamdirect.comingentaconnect.com This modulation of gene expression occurs through a variety of mechanisms, including both transcriptional and post-transcriptional regulation, and by influencing key cellular signaling pathways that govern cellular antioxidant systems.

Transcriptional and Post-Transcriptional Regulatory Effects

Ascorbic acid has been shown to exert significant control over gene expression at both the transcriptional and post-transcriptional levels. One of the earliest observed effects of ascorbic acid on gene expression was the stimulation of procollagen mRNA, an effect that was demonstrated to be at the transcriptional level. nih.gov Beyond this, ascorbic acid is involved in the regulation of genes related to a variety of cellular processes.

The influence of ascorbic acid on gene expression can be subtle under normal physiological conditions. However, in the presence of an inflammatory stimulus, its regulatory role becomes much more pronounced. cambridge.orgnih.gov For instance, studies on peripheral blood mononuclear cells have shown that while ascorbic acid supplementation results in only moderate changes in gene expression in a resting state, it leads to a significantly different gene expression profile upon inflammatory stimulation. cambridge.org

Ascorbic acid's regulatory effects are also linked to its role as a cofactor for various enzymes, including those involved in epigenetic modifications. It is an essential cofactor for the ten-eleven translocation (TET) dioxygenases, which are involved in DNA demethylation, and the JmjC domain-containing histone demethylases. nih.gov By influencing these epigenetic modifiers, ascorbic acid can lead to widespread changes in gene expression. In embryonic stem cells, for example, ascorbic acid can induce the demethylation of nearly 2,000 genes. nih.gov

Furthermore, ascorbic acid can modulate the intracellular cyclic AMP (cAMP) pool, which in turn can repress the expression of genes under the control of the cAMP-dependent pathway. nih.gov The transcriptional regulation of ascorbic acid's own metabolism is also a complex process, with studies in citrus fruits indicating that the expression of genes involved in its biosynthesis, degradation, and recycling pathways are differentially regulated in various tissues and at different stages of development. nih.govmdpi.commdpi.com

Regulatory Mechanism Effect of Ascorbic Acid Examples of Affected Genes/Pathways
Transcriptional Regulation Stimulates or represses gene transcription.- Stimulation of procollagen mRNA. nih.gov- Repression of genes in the cAMP-dependent pathway. nih.gov- Modulation of genes in the MyD88-dependent pathway under inflammatory conditions. cambridge.org
Post-Transcriptional Regulation Influences mRNA stability and translation.The precise mechanisms and specific mRNA targets are an area of ongoing research.
Epigenetic Modification Acts as a cofactor for enzymes involved in DNA and histone demethylation.- Cofactor for TET dioxygenases, leading to DNA demethylation. nih.gov- Cofactor for JmjC domain-containing histone demethylases. nih.gov

Influence on Nrf2 and NF-κB Pathways (cellular antioxidant systems)

Ascorbic acid plays a crucial role in modulating cellular antioxidant systems, primarily through its influence on the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Nrf2 Pathway

The Nrf2 pathway is a key cellular defense mechanism against oxidative stress. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. nih.govmdpi.com Ascorbic acid has been shown to influence Nrf2 activation. It can inhibit the activation of Nrf2 by interfering with its translocation to the nucleus and its subsequent binding to the antioxidant response element (ARE) in the promoter region of its target genes. nih.gov This suggests a complex regulatory role for ascorbic acid, where it can act as a direct antioxidant and also modulate the primary transcriptional response to oxidative stress. In some contexts, ascorbic acid has been observed to increase the expression of Nrf2. oatext.com

NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation, immune responses, and cell survival. researchgate.netnih.gov Ascorbic acid has been demonstrated to suppress the activation of NF-κB induced by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α). researchgate.netnih.gov This suppression is achieved, at least in part, by inhibiting the phosphorylation of IκBα, a key step in the activation of the NF-κB pathway. researchgate.netnih.gov By preventing the degradation of IκBα, ascorbic acid keeps NF-κB sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes. researchgate.net Under inflammatory conditions, ascorbic acid supplementation has been shown to differentially activate the MyD88-dependent pathway, which ultimately leads to the activation of NF-κB and AP1 transcription factors. cambridge.org

Pathway Effect of Ascorbic Acid Mechanism of Action
Nrf2 Can inhibit Nrf2 activation.- Interferes with Nrf2 nuclear localization. nih.gov- Prevents Nrf2 binding to the Antioxidant Response Element (ARE). nih.gov
NF-κB Suppresses TNF-α-induced activation.- Inhibits the phosphorylation of IκBα. researchgate.netnih.gov- Modulates the MyD88-dependent pathway during inflammation. cambridge.org

Ascorbic Acid in Non Human Biological Systems Research

Plant Physiology and Stress Responses

Ascorbic acid, a vital antioxidant, plays a multifaceted role in the intricate physiological and biochemical processes of plants. It is integral to photosynthesis, growth, and development, and is a key component of the plant's defense mechanisms against various environmental challenges.

Ascorbic acid is a crucial element in the photosynthetic process, where it contributes to the detoxification of reactive oxygen species (ROS) generated during this metabolic activity. researchgate.net It also serves as a cofactor for the enzyme violaxanthin de-epoxidase, which is involved in the xanthophyll cycle. researchgate.net This cycle is a critical photoprotective mechanism that dissipates excess light energy to prevent photooxidative damage to the photosynthetic apparatus. In chloroplasts, ascorbic acid can reach high concentrations and is involved in the Mehler peroxidase reaction, which helps to regulate the redox state of photosynthetic electron carriers. acs.org

The concentration of ascorbic acid in leaves often increases in response to high light intensity, indicating its importance in acclimating to such conditions. nih.gov Research on Arabidopsis thaliana mutants deficient in ascorbic acid has demonstrated their increased sensitivity to photo-oxidation, further underscoring the indispensable role of this compound in protecting the photosynthetic machinery from light-induced damage. scielo.br

Ascorbic acid is deeply involved in the regulation of plant growth and development, from cell division and expansion to flowering time. researchgate.netresearchgate.net It acts as a cofactor for various enzymes that are essential for these processes. mdpi.com For instance, it is required for the activity of prolyl hydroxylase, an enzyme that hydroxylates proline residues in cell wall glycoproteins, which are necessary for cell division and expansion. acs.org

Furthermore, ascorbic acid influences the biosynthesis and signaling of several plant hormones, including gibberellins, salicylic acid, and ethylene, which are key regulators of plant development. researchgate.net The redox state of the apoplastic ascorbate (B8700270) pool has been shown to modulate gene expression, which in turn affects hormone-mediated growth responses. nih.gov

Plants are frequently exposed to a variety of environmental stresses, both abiotic (such as drought, salinity, and extreme temperatures) and biotic (such as pathogens). Ascorbic acid is a central component of the plant's defense system against these stressors. scielo.brnih.gov Its primary role in stress response is as a potent antioxidant, directly scavenging harmful reactive oxygen species (ROS) that accumulate under stress conditions. nih.govnih.gov

The ascorbate-glutathione cycle, a key antioxidant pathway in plants, utilizes ascorbic acid to detoxify hydrogen peroxide, a major ROS. nih.gov In addition to its direct antioxidant activity, ascorbic acid also modulates the expression of genes involved in stress responses and can influence hormone signaling pathways that are activated under stress. nih.gov Studies have shown that maintaining high levels of ascorbic acid can enhance a plant's tolerance to a range of abiotic stresses. scielo.brnih.gov

Plant ProcessRole of Ascorbic AcidKey Enzymes/Pathways Involved
Photosynthesis & Photoprotection Detoxification of ROS, cofactor for photoprotective enzymes.Violaxanthin de-epoxidase, Mehler peroxidase reaction, Xanthophyll cycle.
Growth & Development Cofactor for enzymes in cell division and expansion, influences hormone biosynthesis.Prolyl hydroxylase, Gibberellin, Salicylic acid, and Ethylene biosynthesis pathways.
Stress Response Scavenging of ROS, modulation of stress-responsive genes and hormone signaling.Ascorbate-glutathione cycle.

Microbial Metabolism and Interactions

Various microorganisms, including bacteria and fungi, are capable of both producing and utilizing ascorbic acid. In industrial settings, a two-step fermentation process is commonly used for the large-scale production of 2-keto-L-gulonic acid, a precursor to ascorbic acid. This process involves Gluconobacter oxydans in the first step and a consortium of Ketogulonicigenium vulgare and Bacillus megaterium in the second. nih.gov Some yeasts are also known to synthesize ascorbic acid during fermentation. researchgate.net

Conversely, ascorbic acid can be utilized by microorganisms as a substrate. For instance, certain fungi like Aspergillus flavus and Aspergillus tamarii can produce ascorbic acid when cultured on brewery waste, but over time, they can also degrade it. tci-thaijo.org The antibacterial properties of ascorbic acid have also been noted, with studies showing its ability to inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. scielo.brscielo.br This inhibitory effect is often concentration-dependent. mdpi.com Furthermore, ascorbic acid has been found to inhibit biofilm formation in some pathogenic bacteria. frontiersin.org

MicroorganismRole in Ascorbic Acid MetabolismIndustrial/Ecological Significance
Gluconobacter oxydans Converts D-sorbitol to L-sorbose (precursor step).Key organism in the industrial two-step fermentation for ascorbic acid precursor production. nih.gov
Ketogulonicigenium vulgare Converts L-sorbose to 2-keto-L-gulonic acid.Essential in the second step of industrial ascorbic acid precursor fermentation. nih.gov
Bacillus megaterium Acts as a helper strain to K. vulgare.Enhances the efficiency of 2-keto-L-gulonic acid production in co-culture. nih.gov
Aspergillus flavus Produces and degrades ascorbic acid.Potential for valorization of industrial waste; also indicates potential for spoilage. tci-thaijo.org
Aspergillus tamarii Produces and degrades ascorbic acid.Similar to A. flavus, can be used for production from waste but also causes degradation. tci-thaijo.org
Staphylococcus aureus Growth can be inhibited by ascorbic acid.Demonstrates the antibacterial potential of ascorbic acid against pathogenic bacteria. scielo.brscielo.br
Escherichia coli Growth can be inhibited by ascorbic acid.Highlights the broad-spectrum antibacterial activity of ascorbic acid. scielo.brscielo.br
Pseudomonas aeruginosa Growth and biofilm formation can be inhibited by ascorbic acid.Shows potential for ascorbic acid in combating antibiotic-resistant bacteria and their biofilms. frontiersin.org

Fundamental Investigations in Animal Models (excluding clinical human applications)

Fundamental research using animal models has been instrumental in elucidating the physiological roles of ascorbic acid, particularly in species that, like humans, cannot synthesize their own. Non-human primates and guinea pigs are primary models for studying ascorbic acid deficiency due to their natural inability to produce it, a result of a mutation in the L-gulono-γ-lactone oxidase gene. nih.govmdpi.com

Studies in rhesus monkeys (Macaca mulatta) and squirrel monkeys (Saimiri sciureus) have detailed the clinical signs of scurvy, including weakness, gingival hemorrhage, and skeletal abnormalities, which arise from a lack of dietary ascorbic acid. nih.gov Research on guinea pigs has shown that during deficiency, the brain retains ascorbic acid levels more effectively than other organs, highlighting its critical role in the central nervous system. mdpi.com

In rodent models, which can typically synthesize ascorbic acid, studies often involve genetically modified animals that lack this ability or investigate the pharmacological effects of supplementation. For instance, in a rat model of Alzheimer's disease, ascorbic acid supplementation was shown to ameliorate behavioral deficits and neuropathological changes. researchgate.net In mice, ascorbic acid has demonstrated neuroprotective effects against toxin-induced neurotoxicity, partly through the activation of antioxidant pathways. nih.gov Other studies in rats have explored the impact of ascorbic acid on oxidative stress and inflammation in various tissues during aging. rjhs.orgnih.gov

Animal ModelKey Research FindingsRelevance to Understanding Ascorbic Acid Function
Non-Human Primates (Macaca mulatta, Saimiri sciureus)Characterization of scurvy symptoms due to dietary deficiency. nih.govProvides a model for understanding the essential dietary requirement and the systemic effects of severe deficiency in species unable to synthesize ascorbic acid.
Guinea Pigs Brain retains high levels of ascorbic acid during deficiency compared to other organs. mdpi.comEmphasizes the critical importance of ascorbic acid for neurological function and the body's prioritization of the brain during deficiency.
Rats (Alzheimer's model)Amelioration of behavioral deficits and neuropathological alterations with ascorbic acid supplementation. researchgate.netSuggests a potential neuroprotective role for ascorbic acid in neurodegenerative conditions, independent of its basic nutritional function.
Mice (Neurotoxicity model)Neuroprotective effects against induced neurotoxicity, linked to antioxidant pathway activation. nih.govElucidates the mechanisms by which ascorbic acid protects neurons from oxidative damage.
Aged Rats Investigation of the effects of ascorbic acid supplementation on oxidative stress and inflammation. rjhs.orgnih.govHelps to understand the role of ascorbic acid in mitigating age-related cellular damage and inflammatory processes.

Mechanistic Studies in Specific Animal Tissues or Cell Lines

In vitro studies using animal tissues and cell lines have been crucial for dissecting the specific molecular mechanisms of ascorbic acid's action. These controlled environments allow for the investigation of cellular processes independent of systemic physiological effects.

Detailed Research Findings:

Collagen Synthesis: The role of ascorbic acid as a cofactor for prolyl and lysyl hydroxylases is essential for the stabilization of the collagen tertiary structure. mdpi.com Studies in cultured fibroblasts, such as the mouse 3T6 line, and in primary cultured chondrocytes demonstrate that supplementing the culture medium with ascorbic acid markedly stimulates collagen synthesis and the formation of the extracellular matrix. researchgate.net In addition to its cofactor role, ascorbic acid also directly stimulates collagen gene expression and increases the production of collagen mRNA by fibroblasts. mdpi.com

Antioxidant Function and Cellular Redox State: Ascorbic acid is a potent antioxidant that directly scavenges reactive oxygen species. brieflands.com Mechanistic studies show it interacts with other key cellular antioxidants. It can regenerate α-tocopherol (vitamin E) from its radical form, protecting cell membranes from lipid peroxidation. brieflands.com In hepatocytes, ascorbic acid has been shown to activate the transcription factor Nrf2, which in turn leads to the expression of various antioxidant enzymes, thereby bolstering the cell's defense against oxidative stress. mdpi.com Furthermore, ascorbic acid participates in the glutathione-ascorbate cycle, where it is regenerated by glutathione (B108866), a central molecule in maintaining the cell's redox state. wikipedia.org

Neuromodulation: The brain maintains one of the highest concentrations of ascorbic acid in the body. mdpi.com Studies using rodent brain tissue reveal its critical role in neuronal function. Ascorbic acid enhances the differentiation of embryonic stem cells into neurons in culture. nih.gov In rat brain, the release of ascorbic acid from astrocytes and neurons is closely linked to the uptake of the neurotransmitter glutamate. nih.gov This suggests ascorbic acid functions as a neuromodulator of both glutamatergic and dopaminergic neurotransmitter systems. nih.govbrieflands.com In guinea pig models of deficiency, brain acetylcholinesterase activity was found to be decreased. nih.gov

DNA Synthesis and Repair: In certain contexts, particularly in transformed (cancerous) animal cell lines, high concentrations of ascorbic acid have been observed to have an antimetabolic activity. Studies have shown that it can inhibit the incorporation of thymidine, uridine, and leucine, indicating a decrease in DNA, RNA, and protein synthesis, respectively. nih.gov In mammary carcinoma cells, ascorbic acid treatment induced both DNA strand breaks and DNA cross-links. nih.gov

Mechanistic Roles of Ascorbic Acid in Animal Cell Lines/Tissues

Cell/Tissue TypeMechanismKey FindingReference
Mouse 3T6 Fibroblasts, Primary ChondrocytesCollagen SynthesisSupplementation with Ascorbic Acid stimulates collagen formation and extracellular matrix. researchgate.net
Animal FibroblastsGene ExpressionStimulates collagen mRNA production. mdpi.com
Rodent HepatocytesAntioxidant RegulationActivates Nrf2 transcription factor, leading to expression of antioxidant enzymes. mdpi.com
Rat Brain (Astrocytes/Neurons)NeuromodulationReleased in conjunction with glutamate uptake; modulates dopaminergic and glutamatergic systems. nih.gov
Animal Mammary Carcinoma CellsDNA InteractionInhibits DNA synthesis and induces DNA strand breaks and cross-links at high concentrations. nih.gov

Advanced Analytical Methodologies and Research Techniques for Ascorbic Acid

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify chemical compounds. For ascorbic acid, several chromatographic techniques are particularly well-suited, each with its own set of advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of ascorbic acid due to its versatility, speed, and high resolution. worldscientific.comrcsi.science The method's adaptability allows for its use with a variety of sample types, from food products to biological fluids. acs.org

The separation in HPLC is typically achieved using a reversed-phase column, most commonly a C18 column. worldscientific.comnih.govnih.gov In this mode, a polar mobile phase is used to elute the highly polar ascorbic acid from the nonpolar stationary phase. The composition of the mobile phase is critical for achieving good separation and peak shape. Common mobile phases are aqueous buffers, such as phosphate (B84403) buffers, often mixed with organic modifiers like methanol (B129727) or acetonitrile (B52724) to fine-tune the elution strength. nih.govnih.gov The pH of the mobile phase is also a crucial parameter; it is generally kept low (around 2.2-3.0) to ensure that ascorbic acid is in its undissociated form, which enhances its retention on the nonpolar stationary phase. worldscientific.comnih.gov

Detection of ascorbic acid in HPLC can be accomplished using several types of detectors. UV-Vis detectors are frequently employed, with the detection wavelength typically set at the maximum absorbance of ascorbic acid, which is around 243-260 nm. worldscientific.comnih.gov For enhanced sensitivity and selectivity, especially in complex matrices like blood plasma, electrochemical detectors (ECD) can be used. nih.gov ECD measures the current generated by the oxidation of ascorbic acid at an electrode surface, offering a highly sensitive detection method. nih.gov Mass spectrometry (MS) can also be coupled with HPLC (LC-MS), providing structural information and allowing for the simultaneous determination of ascorbic acid and its degradation products with high specificity. oiv.int

Table 1: Examples of HPLC Methods for Ascorbic Acid Analysis
Stationary PhaseMobile PhaseDetectorWavelength/PotentialRetention Time (min)
Haisil C18Water (pH 2.2 with sulfuric acid): Methanol (80:20)UV243 nm3.18
Venusil MP-C180.02 M phosphate buffer (pH 5.8)UV260 nm3.027
Symmetry C18Water with acetic acid: Methanol (95:5)UV245 nm4.61
lrica RP-18T (ODS)0.2 M KH2PO4-H2PO4 (pH 3.0) with 50 µM EDTAElectrochemical (ECD)700 mVNot specified

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, due to the low volatility and thermal instability of ascorbic acid, direct analysis by GC-MS is not feasible. cabidigitallibrary.org Therefore, a derivatization step is required to convert ascorbic acid into a more volatile and thermally stable compound. cabidigitallibrary.orgyoutube.com

The most common derivatization technique for ascorbic acid is silylation. youtube.com This process involves replacing the active hydrogens in the hydroxyl groups of ascorbic acid with trimethylsilyl (B98337) (TMS) groups. youtube.comgcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. researchgate.netsigmaaldrich.combrjac.com.br The resulting silylated derivative of ascorbic acid is significantly more volatile and can be readily analyzed by GC-MS.

The GC separates the derivatized ascorbic acid from other components in the sample based on their boiling points and interactions with the stationary phase of the GC column. Following separation, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the derivatized ascorbic acid, allowing for its unambiguous identification and quantification. nih.gov This technique offers high sensitivity and specificity, making it suitable for the analysis of ascorbic acid in complex matrices where other methods might suffer from interferences. nih.gov

Thin Layer Chromatography (TLC/HPTLC)

Thin Layer Chromatography (TLC) and its high-performance version (HPTLC) are valuable techniques for the qualitative and quantitative analysis of ascorbic acid. jyoungpharm.orginformaticsjournals.co.in These methods are known for their simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. sepscience.commdpi.com

In TLC/HPTLC, the stationary phase is typically a thin layer of silica (B1680970) gel coated on a plate of glass, aluminum, or plastic. jyoungpharm.orginformaticsjournals.co.in The sample is applied as a small spot or band onto the stationary phase, and the plate is then developed in a sealed chamber containing a suitable mobile phase. The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. libretexts.org

For ascorbic acid, which is a polar compound, a polar mobile phase is required to move it up the silica gel plate. The choice of the mobile phase is crucial for achieving good separation. libretexts.org Various solvent systems have been reported for the TLC/HPTLC analysis of ascorbic acid, with the selection depending on the specific sample matrix. After development, the separated spots are visualized. Since ascorbic acid is not colored, visualization can be achieved by viewing the plate under UV light (typically at 254 nm), where it will appear as a dark spot on a fluorescent background if a fluorescent indicator is incorporated into the silica gel. jyoungpharm.org For quantification, the spots can be scraped off the plate and eluted with a suitable solvent, followed by spectrophotometric analysis, or the plate can be scanned with a densitometer. jyoungpharm.org

Table 2: Examples of TLC/HPTLC Systems for Ascorbic Acid Analysis
Stationary PhaseMobile PhaseRf ValueDetection
Silica gel 60 GFEthanol: Acetic Acid (9.5:0.5 v/v)0.76 ± 0.03Densitometry at 254 nm
Silica gel 60 F254Methanol: n-Hexane: Ammonia (15%) (8.5:1.5:0.2 v/v/v)0.66Densitometry at 271 nm
Silica gelChloroform: Methanol (various ratios)0.667 (for 70:30 ratio)Not specified

Spectroscopic and Electrochemical Methods

Spectroscopic and electrochemical methods provide alternative and often complementary approaches to chromatographic techniques for the analysis of ascorbic acid. These methods are typically rapid and can be highly sensitive.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of ascorbic acid. ekb.egnih.gov This technique is based on the principle that ascorbic acid absorbs light in the ultraviolet region of the electromagnetic spectrum. ekb.eg The analysis is performed by measuring the absorbance of a solution containing ascorbic acid at its wavelength of maximum absorbance (λmax). ekb.egnih.gov

For ascorbic acid in aqueous solutions, the λmax is typically observed around 265 nm. nih.govunina.it However, the exact wavelength can be influenced by the solvent and the pH of the solution. For instance, in a mixture of methanol and water, the λmax has been reported at 258 nm. ekb.eg To perform the analysis, a standard calibration curve is first prepared by measuring the absorbance of several solutions of known ascorbic acid concentrations. The concentration of ascorbic acid in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. ekb.egnih.gov

While direct UV-Vis spectrophotometry is straightforward, it can be prone to interferences from other compounds in the sample matrix that also absorb at the same wavelength. To overcome this limitation, methods involving a chemical reaction to produce a colored product with a λmax in the visible region have been developed. One such method involves the oxidation of ascorbic acid to dehydroascorbic acid, which then reacts with 2,4-dinitrophenylhydrazine (B122626) to form a red-colored osazone that can be measured colorimetrically. nih.gov

Fluorescence Spectroscopy

Fluorescence spectroscopy offers a highly sensitive method for the determination of ascorbic acid. nih.gov Ascorbic acid itself is not naturally fluorescent, so its analysis by this technique requires either its conversion into a fluorescent derivative or the use of an indirect method where the quenching or enhancement of the fluorescence of another compound by ascorbic acid is measured. nih.govmdpi.com

One common approach involves the oxidation of ascorbic acid to dehydroascorbic acid, which then reacts with a derivatizing agent to form a fluorescent product. oiv.intnih.gov For example, dehydroascorbic acid reacts with orthophenylenediamine (OPDA) to form a fluorescent quinoxaline (B1680401) derivative. oiv.int The intensity of the fluorescence is directly proportional to the concentration of ascorbic acid in the original sample. The excitation and emission wavelengths for this derivative are typically around 350 nm and 430 nm, respectively. oiv.int

Another strategy utilizes the quenching effect of ascorbic acid on the fluorescence of certain molecules. nih.govmdpi.com For instance, the fluorescence of quantum dots can be quenched by ions like Ag+. acs.org In the presence of ascorbic acid, which is a strong reducing agent, Ag+ is reduced, leading to a restoration of the quantum dot fluorescence. acs.org The increase in fluorescence intensity is then correlated with the concentration of ascorbic acid. acs.org Similarly, the natural fluorescence of proteins like bovine serum albumin (BSA) can be quenched by ascorbic acid, and this quenching effect can be used for its quantification. nih.govmdpi.com These fluorescence-based methods are particularly valued for their high sensitivity and selectivity. nih.gov

Electrochemical Sensors and Voltammetric Techniques (Amperometry, Coulometry, Cyclic Voltammetry, Differential Pulse Voltammetry, Square Wave Voltammetry)

Electrochemical methods offer a sensitive, cost-effective, and rapid approach for the determination of ascorbic acid. rsc.orgscielo.org.co These techniques are based on the oxidation of ascorbic acid to dehydroascorbic acid. mdpi.commdpi.com The electrocatalytic oxidation of ascorbic acid can be efficiently monitored using various voltammetric techniques, providing an affordable and accurate means for its quantitative analysis. nih.govresearchgate.net

Amperometry is a technique where a constant potential is applied to a working electrode, and the resulting current from the oxidation of an electroactive analyte like ascorbic acid is measured. nih.gov The steady-state current is directly proportional to the bulk concentration of the analyte. nih.gov

Cyclic Voltammetry (CV) is widely used to study the electrochemical behavior of ascorbic acid. electrochemsci.orgjscimedcentral.com By scanning the potential of an electrode and measuring the resulting current, CV can provide information about the redox processes. For instance, an iodine-coated platinum electrode has been used for the voltammetric determination of ascorbic acid, with the anodic peak for its oxidation appearing at approximately 0.28V. scielo.org.co Modified glassy carbon electrodes are also commonly employed. electrochemsci.org

Differential Pulse Voltammetry (DPV) is a more sensitive technique than CV, often chosen for quantitative analysis because it produces sharp, well-defined peaks, especially at lower concentrations. rsc.orgscielo.org.co DPV has been successfully applied for the determination of ascorbic acid in various samples, including pharmaceuticals and wine. scielo.org.cojscimedcentral.com For example, a gelatin sulfonamide modified screen-printed electrode showed a sensitive oxidation peak for ascorbic acid at 0.35 V using DPV. rsc.org

Square Wave Voltammetry (SWV) is another highly sensitive voltammetric technique used for ascorbic acid detection. mdpi.commdpi.com It offers rapid analysis and has been used with various modified electrodes, such as zeolite-modified carbon paste electrodes, to determine ascorbic acid concentrations. jscimedcentral.com The oxidation peak for ascorbic acid using SWV on a glassy carbon working electrode occurs at about 450 mV. jscimedcentral.com

The performance of these techniques is often enhanced by modifying the electrode surface. Materials like polymers, carbon nanomaterials, and metal complexes are used to lower the overpotential required for ascorbic acid oxidation, thereby increasing the sensitivity and selectivity of the sensor. mdpi.comelectrochemsci.org

Table 1: Comparison of Voltammetric Techniques for Ascorbic Acid Detection

Technique Principle Advantages Example of Application
Amperometry Measures current at a constant potential. Simple, rapid response. Detection of ascorbic acid using a methylene (B1212753) blue-doped polyimide-modified glassy carbon electrode. electrochemsci.org
Cyclic Voltammetry (CV) Scans potential linearly and measures current. Provides information on redox processes. Determination of ascorbic acid in pharmaceuticals using an iodine-coated platinum electrode. scielo.org.co
Differential Pulse Voltammetry (DPV) Superimposes pulses of fixed magnitude on a linear potential sweep. High sensitivity, well-defined peaks. Analysis of ascorbic acid in fruit juices with a gelatin sulfonamide modified electrode. rsc.org
Square Wave Voltammetry (SWV) Applies a square wave potential waveform. High sensitivity, fast scan rates. Determination of ascorbic acid in wine and soft drinks using a glassy carbon electrode. jscimedcentral.com

Mass Spectrometry-Based Metabolomics Approaches

Mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC) and gas chromatography (GC) provides powerful tools for the analysis of ascorbic acid in complex biological matrices. crimsonpublishers.com These methods offer high sensitivity and selectivity, allowing for the precise quantification of ascorbic acid and its metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for ascorbic acid analysis. Various LC-MS configurations, such as LC-MS with time-of-flight (TOF) and triple quadrupole (QqQ) mass spectrometers, have been developed for the simultaneous quantification of ascorbic acid and other antioxidants like uric acid in biological fluids. nih.gov A novel LC-MS-TOF method has been reported for the simultaneous quantification of ascorbic and uric acids in plasma, exhaled breath condensate, and nasal lining fluid. nih.gov

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) , particularly with a triple quadrupole mass spectrometer (UHPLC-QqQ-MS/MS), offers rapid and highly sensitive analysis of ascorbic acid and its oxidized form, dehydroascorbic acid, in food samples without the need for derivatization. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of ascorbic acid, often after derivatization to increase its volatility. crimsonpublishers.com GC-MS has been used to study the isotopic abundance ratio of ascorbic acid, providing insights into its structural properties. crimsonpublishers.com

Table 2: Mass Spectrometry Techniques for Ascorbic Acid Analysis

Technique Principle Advantages Example of Application
LC-MS-TOF Separates compounds by liquid chromatography and identifies them by time-of-flight mass spectrometry. High mass accuracy and resolution. Simultaneous quantification of ascorbic and uric acids in biological fluids. nih.gov
UHPLC-QqQ-MS/MS Uses ultra-high-performance liquid chromatography for separation and a triple quadrupole mass spectrometer for sensitive detection. High sensitivity, speed, and selectivity. Determination of ascorbic and dehydroascorbic acids in plant foods. mdpi.com
GC-MS Separates volatile compounds by gas chromatography and identifies them by mass spectrometry. High resolution for complex mixtures. Characterization of structural properties and isotopic abundance of ascorbic acid. crimsonpublishers.com

In Vitro and Cell-Based Research Models for Ascorbic Acid Studies

In vitro and cell-based models are crucial for investigating the biochemical activities and cellular functions of ascorbic acid. nih.gov These models allow for controlled studies on its role as an antioxidant, an enzyme cofactor, and its influence on cellular processes like proliferation, differentiation, and metabolism. nih.govnih.gov

Cell culture models are extensively used to study the mechanisms of action of ascorbic acid. nih.gov However, a significant challenge is that cells in typical cultures are often deficient in ascorbate (B8700270), which can affect the physiological relevance of the findings. nih.gov Supplementing cell culture media with ascorbate or its oxidized form, dehydroascorbic acid, can help restore physiological levels and improve the accuracy of in vitro studies. nih.gov

Specific cell types have been used to investigate the effects of ascorbic acid. For example, studies on pacu (Piaractus mesopotamicus) myoblasts have shown that ascorbic acid stimulates myoblast proliferation and migration in vitro. nih.gov In the context of cancer research, the in vitro effects of ascorbic acid on the viability and metabolism of osteosarcoma stem cells have been examined. srce.hrresearchgate.net These studies have explored the pro-oxidative effects of high-dose ascorbic acid and its ability to inhibit glycolysis in cancer stem cells. srce.hr

Zebrafish embryos have also been used as a model to study the antioxidant effects of various compounds, where the inhibition of lipid peroxidation, a process influenced by ascorbic acid, can be assessed. mdpi.com

Computational and Molecular Modeling Approaches in Ascorbic Acid Research

Computational and molecular modeling techniques are increasingly being used to understand the chemical properties and behavior of ascorbic acid at a molecular level. These approaches provide theoretical insights that complement experimental findings.

Mathematical models have been developed to simulate the metabolism of ascorbic acid in the human body. nih.gov These models can incorporate the dynamics of ascorbic acid plasma concentration, intestinal absorption, and glomerular excretion to provide a quantitative understanding of its pharmacokinetics. nih.gov

Kinetic modeling is used to study the degradation of ascorbic acid, which is a critical factor in food science and pharmaceutical formulations. mdpi.comwolfram.com The isothermal chemical degradation of ascorbic acid can proceed through both aerobic and anaerobic pathways, and computational models can simulate these degradation patterns. wolfram.com

First-principle theoretical methods, such as Density Functional Theory (DFT), are employed to analyze the electronic structure of the ascorbic acid molecule. mwjscience.com These computational studies can explore the effects of modifications, such as doping with other elements, on the molecule's properties to enhance its efficacy as an antioxidant. mwjscience.com Molecular modeling software can also be used to visualize the three-dimensional structure of ascorbic acid, which is essential for understanding its interactions with other molecules. indigoinstruments.com

Interactions of Ascorbic Acid with Other Biomolecules and Metabolic Networks

Interplay with Iron Metabolism and Homeostasis

Ascorbic acid plays a critical role in the intricate regulation of iron metabolism and homeostasis, extending beyond its well-known function in enhancing dietary iron absorption. nih.govstackexchange.com Its primary influence lies in its capacity to reduce ferric iron (Fe³⁺) to the more soluble and readily absorbable ferrous iron (Fe²⁺). cncb.ac.cnspring8.or.jp This reduction is crucial for the uptake of non-heme iron from the diet into mucosal cells. cncb.ac.cn Ascorbic acid facilitates this process by forming a soluble chelate with ferric iron at the acidic pH of the stomach, which remains soluble in the alkaline environment of the duodenum. nih.govdroracle.ai

At the molecular level, ascorbic acid serves as an intracellular electron donor for duodenal cytochrome b (Dcytb), a ferri-reductase enzyme located on the brush border of duodenal enterocytes. spring8.or.jpnih.gov This enzymatic reduction of Fe³⁺ to Fe²⁺ is a prerequisite for its transport across the cell membrane by the Divalent Metal Transporter-1 (DMT-1). spring8.or.jp

Beyond intestinal absorption, ascorbic acid modulates cellular iron metabolism in several ways. It has been shown to stimulate the synthesis of ferritin, the primary intracellular iron storage protein, while simultaneously inhibiting its degradation within lysosomes. nih.govstackexchange.com This action helps to safely store iron within cells, preventing it from participating in potentially harmful free radical-generating reactions. researchgate.net Furthermore, ascorbic acid can mobilize iron from ferritin stores by reducing the Fe³⁺ within the ferritin core to Fe²⁺, making it available for cellular processes. oup.com

Ascorbic acid also influences the expression and function of key proteins involved in iron transport. It can affect the stability of transferrin receptor mRNA, which is responsible for the uptake of iron-bound transferrin into cells. oup.com Additionally, it has been observed to influence the expression of ferroportin, the only known cellular iron efflux transporter, thereby regulating the amount of iron released from cells into the circulation. nih.gov This regulation involves complex interactions with iron regulatory proteins (IRPs) and hypoxia-inducible factors (HIFs). nih.govsergey.science The interplay between iron and ascorbic acid is reciprocal, as iron levels can also regulate the cellular uptake of ascorbic acid by modulating the expression of the sodium-dependent vitamin C transporter 1 (SVCT1). nih.govdntb.gov.ua

Table 1: Effects of Ascorbic Acid on Key Components of Iron Metabolism

Component Effect of Ascorbic Acid Mechanism of Action
Iron Absorption Enhances non-heme iron absorption Reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺); Forms a soluble iron-ascorbate chelate. cncb.ac.cnnih.gov
Ferritin Stimulates synthesis; Inhibits lysosomal degradation; Mobilizes iron from stores Enhances iron-induced translation; Blocks lysosomal autophagy; Reduces Fe³⁺ to Fe²⁺ within the ferritin core. nih.govstackexchange.comoup.com
Transferrin Receptor Influences mRNA stability Interacts with Iron Regulatory Proteins (IRPs) that control mRNA. oup.com
Duodenal Cytochrome b (Dcytb) Acts as an electron donor Provides electrons for the reduction of Fe³⁺. spring8.or.jpnih.gov
Ferroportin Modulates expression Influences cellular iron efflux. nih.gov
Cellular Iron Efflux Decreases Contributes to intracellular iron retention. nih.govstackexchange.com

Synergistic and Antagonistic Relationships with Other Antioxidants (e.g., Vitamin E, Glutathione)

Ascorbic acid participates in a complex and cooperative network with other antioxidants, most notably vitamin E (α-tocopherol) and glutathione (B108866) (GSH). nih.gov This network is crucial for protecting cells from oxidative damage. The relationship is primarily synergistic, with ascorbic acid playing a key role in regenerating other antioxidants after they have been oxidized in the process of neutralizing free radicals. bioberx.com

Vitamin E is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. When vitamin E neutralizes a lipid peroxyl radical, it becomes the tocopheryl radical, a less reactive species. Ascorbic acid, being water-soluble, can regenerate the active form of vitamin E by donating an electron to the tocopheryl radical at the lipid-aqueous interface. nih.gov This process, sometimes referred to as the "vitamin E cycle," allows a single molecule of vitamin E to neutralize multiple free radicals, with ascorbic acid acting as the ultimate recycling agent.

A similar synergistic relationship exists between ascorbic acid and glutathione, a major intracellular water-soluble antioxidant. lifeextension.com Ascorbic acid can be oxidized to the ascorbyl radical and then to dehydroascorbic acid after scavenging reactive oxygen species. Glutathione can then reduce these oxidized forms back to ascorbic acid, thereby restoring its antioxidant capacity. nih.gov This interaction is part of the "glutathione-ascorbic acid cycle". lifeextension.com Conversely, some studies suggest that ascorbic acid can also help regenerate glutathione from its oxidized form (GSSG), although the primary pathway for GSH regeneration is via the enzyme glutathione reductase. lifeextension.comnih.gov

Table 2: Synergistic Interactions of Ascorbic Acid with Vitamin E and Glutathione

Interacting Antioxidant Nature of Relationship Mechanism of Interaction
Vitamin E (α-tocopherol) Synergistic Ascorbic acid regenerates the active form of vitamin E from the tocopheryl radical at the membrane-cytosol interface. nih.gov
Glutathione (GSH) Synergistic Glutathione can reduce oxidized forms of ascorbic acid (ascorbyl radical, dehydroascorbic acid) back to ascorbic acid. nih.gov Ascorbic acid may also help preserve and regenerate glutathione levels. lifeextension.com

Interaction with Enzymes and Protein Structures

Ascorbic acid is a vital cofactor for a class of enzymes known as dioxygenases, which are involved in numerous physiological processes. researchgate.net Its role as an enzyme cofactor is particularly well-documented in the biosynthesis of collagen. nih.govnih.gov Ascorbic acid is essential for the activity of prolyl hydroxylase and lysyl hydroxylase. nih.govlorealdermatologicalbeauty.us These enzymes are responsible for the post-translational hydroxylation of proline and lysine (B10760008) residues within procollagen (B1174764) chains. This hydroxylation is critical for the formation of a stable triple-helix structure of mature collagen and for the subsequent cross-linking of collagen fibers. lorealdermatologicalbeauty.us

In addition to its role in collagen synthesis, ascorbic acid acts as a cofactor for other hydroxylase and monooxygenase enzymes. karger.com For instance, it is involved in the biosynthesis of carnitine, a molecule essential for the transport of fatty acids into mitochondria for energy production. It is also a cofactor in the synthesis of neurotransmitters, such as norepinephrine, from dopamine. researchgate.netkarger.com In these enzymatic reactions, ascorbic acid maintains the enzyme's active site metal ion, typically iron or copper, in a reduced state, which is necessary for optimal enzyme activity. karger.com

Beyond its cofactor role, ascorbic acid can directly interact with and modulate the activity of other enzymes. For example, it has been shown to inhibit the activity of pancreatic α-amylase, a key enzyme in the digestion of starch. nih.gov It can also interact with proteins that are not enzymes. For example, its interaction with iron regulatory proteins (IRPs) is a key aspect of its role in iron metabolism, influencing the translation of proteins like ferritin. oup.com The reducing potential of ascorbic acid can also protect protein structures from oxidative damage by neutralizing free radicals that could otherwise lead to protein denaturation or aggregation.

Table 3: Ascorbic Acid's Interaction with Specific Enzymes

Enzyme Role of Ascorbic Acid Biological Process
Prolyl Hydroxylase Essential Cofactor Collagen biosynthesis (hydroxylation of proline). nih.govlorealdermatologicalbeauty.us
Lysyl Hydroxylase Essential Cofactor Collagen biosynthesis (hydroxylation of lysine). nih.govlorealdermatologicalbeauty.us
Dopamine β-hydroxylase Cofactor Norepinephrine synthesis. researchgate.net
Various Dioxygenases Cofactor Carnitine synthesis, peptide amidation, tyrosine catabolism. researchgate.net
Pancreatic α-amylase Inhibitor Starch digestion. nih.gov

Influence on Lipid Peroxidation Mechanisms at the Cellular Level

Ascorbic acid is a potent water-soluble antioxidant that plays a significant role in protecting cellular lipids from peroxidation. asianpubs.org Lipid peroxidation is a chain reaction of oxidative degradation of lipids, particularly polyunsaturated fatty acids in cell membranes, which can lead to cellular damage. Ascorbic acid can effectively intercept and neutralize a wide variety of reactive oxygen species (ROS) in the aqueous phase, such as the hydroxyl radical and superoxide (B77818) anion, before they can initiate lipid peroxidation. nih.govnih.gov

Its primary mechanism of action is as a chain-breaking antioxidant. It can donate an electron to lipid peroxyl radicals, thereby terminating the lipid peroxidation chain reaction. asianpubs.org Studies have shown that ascorbic acid can completely protect lipids in human plasma and low-density lipoprotein (LDL) against detectable peroxidative damage induced by various oxidative challenges. nih.gov It acts as the first line of antioxidant defense in plasma.

Interestingly, the role of ascorbic acid in lipid peroxidation can be complex and context-dependent. While it is a powerful antioxidant, in the presence of free transition metals like iron or copper, ascorbic acid can exhibit pro-oxidant properties. karger.comresearchgate.net In what is known as the Fenton reaction, ascorbic acid can reduce Fe³⁺ to Fe²⁺, which can then react with hydrogen peroxide to generate the highly reactive hydroxyl radical. karger.com This hydroxyl radical can then initiate lipid peroxidation. This pro-oxidant activity is generally considered to be more of a concern in vitro or in specific pathological conditions with high levels of free transition metals, rather than under normal physiological conditions where metals are safely sequestered by proteins. karger.com

Research has also indicated that ascorbic acid can spare other antioxidants, such as nitric oxide, which can also act as a chain-breaking antioxidant in lipid peroxidation. asianpubs.orgepa.gov By scavenging primary radicals, ascorbic acid allows nitric oxide to be more effective in terminating lipid peroxidation chain reactions. asianpubs.org

Table 4: Ascorbic Acid's Role in Lipid Peroxidation

Condition Role of Ascorbic Acid Mechanism
Physiological Conditions Antioxidant Scavenges aqueous reactive oxygen species; Donates electrons to terminate lipid peroxyl radical chain reactions. asianpubs.orgnih.gov
Presence of Free Transition Metals (e.g., Fe²⁺) Pro-oxidant (potential) Reduces transition metals (e.g., Fe³⁺ to Fe²⁺), which can then participate in the Fenton reaction to produce hydroxyl radicals. karger.com
Interaction with Nitric Oxide Synergistic Antioxidant Spares nitric oxide by scavenging primary radicals, allowing nitric oxide to act as a chain-terminating antioxidant. asianpubs.orgepa.gov

Emerging Research Directions in Ascorbic Acid Chemical Biology

Novel Roles in Cellular Signaling and Intercellular Communication

Ascorbic acid is increasingly recognized as a significant neuromodulator within the central nervous system, influencing synaptic activity and neurotransmission. mdpi.com It is released from glial cells into the synaptic cleft during brain activity, where it is taken up by neurons to manage the reactive oxygen species (ROS) generated by synaptic and metabolic processes. mdpi.com

Research indicates that ascorbic acid can directly modulate synaptic transmission and plasticity. nih.govnih.gov In in vitro studies using mouse hippocampal slices, ascorbic acid was found to decrease evoked field potentials (fEPSPs) in a concentration-dependent manner, suggesting a role in limiting excitability. nih.govnih.govcreighton.edu This effect appears to stem from a reduction in presynaptic fiber volleys rather than an alteration of neurotransmitter release mechanisms. nih.govnih.gov Furthermore, ascorbic acid has been shown to reduce both short-term and long-term potentiation, key components of synaptic plasticity and memory formation. nih.govnih.govcreighton.edu

Table 1: Effects of Ascorbic Acid on Hippocampal Neurotransmission
ParameterObserved EffectKey FindingReference
Evoked Field Potentials (fEPSPs)Concentration-dependent decreaseIC50 of 0.64 mM, indicating reduced synaptic strength. nih.govnih.gov
Synaptic Plasticity (LTP)Significantly reducedImpacts correlates of memory formation. nih.govnih.gov
Neuronal ExcitabilityInhibitedGreater fEPSPs were required for population spikes, suggesting an impact on intrinsic neuron excitability. nih.govnih.gov
Spontaneous Network Activity (SPW-HFOs)Reduced incidence and amplitudeDecreased SPW amplitude with an IC50 of 0.65 mM. creighton.edu

Ascorbic Acid's Deepening Role in Epigenetic Modification Pathways

A significant area of emerging research is the critical role of ascorbic acid as a cofactor for a class of enzymes known as Fe(II) and 2-oxoglutarate-dependent dioxygenases, which are central to epigenetic regulation. benthamdirect.combohrium.comfrontiersin.org This function links environmental factors, such as nutrient status, directly to the modulation of the epigenome. nih.gov

Ascorbic acid is a vital cofactor for the Ten-eleven translocation (TET) family of enzymes (TET1, TET2, TET3). acs.orgresearchgate.netnih.gov These enzymes are responsible for initiating the process of active DNA demethylation by catalyzing the oxidation of 5-methylcytosine (B146107) (5mC), a primary epigenetic mark associated with gene silencing. nih.govresearchgate.net Ascorbic acid enhances TET enzyme activity, likely by reducing the inactive Fe(III) state back to the catalytically active Fe(II) state within the enzyme's catalytic domain. acs.orgnih.govresearchgate.net This promotes the conversion of 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC), which are subsequently recognized and excised by the DNA repair machinery, leading to the restoration of an unmethylated cytosine. nih.gov In mouse embryonic stem cells, the addition of ascorbic acid leads to a rapid, global increase in 5hmC levels, followed by DNA demethylation at gene promoters and the upregulation of germline genes. nih.gov

Similarly, ascorbic acid enhances the activity of Jumonji-C (JmjC) domain-containing histone demethylases (JHDMs). frontiersin.orgnih.govnih.gov These enzymes remove methyl groups from histone proteins, another critical layer of epigenetic control. For instance, research has shown that ascorbic acid induces a specific and widespread demethylation of histone H3 lysine (B10760008) 9 dimethylation (H3K9me2), a mark associated with transcriptional repression. nih.gov This process is dependent on the histone demethylases Kdm3a and Kdm3b and occurs independently of TET-mediated DNA demethylation at certain genetic loci, highlighting a distinct role for ascorbic acid in histone modification. nih.gov

Table 2: Ascorbic Acid's Role in Epigenetic Enzyme Function
Enzyme FamilySpecific EnzymesFunctionRole of Ascorbic AcidReference
Ten-eleven translocation (TET) DioxygenasesTET1, TET2, TET3Catalyze oxidation of 5-methylcytosine (5mC) to 5hmC, 5fC, and 5caC, initiating DNA demethylation.Acts as a cofactor, enhancing catalytic activity by recycling Fe(II). nih.govacs.orgnih.gov
Jumonji-C (JmjC) Domain-Containing Histone Demethylases (JHDMs)Kdm3a, Kdm3bRemove methyl marks from histones (e.g., H3K9me2) to alter chromatin structure and gene expression.Enhances demethylase activity, leading to removal of repressive histone marks. nih.govnih.gov

Development of Advanced Probes and Tracers for Ascorbic Acid Research

Understanding the precise roles of ascorbic acid in biological systems has been historically challenged by the difficulty of tracking its concentration and distribution in real-time. To overcome this, significant research has focused on developing advanced chemical probes and tracers. nih.govjst.go.jp Conventional detection methods like high-performance liquid chromatography and absorption spectrophotometry are often insufficient for dynamic cellular studies. nih.govjst.go.jp

A promising approach has been the development of "OFF-ON" type fluorescent probes, which exhibit a significant increase in fluorescence upon interaction with ascorbic acid. nih.gov Many of these probes are based on mechanisms like photo-induced electron transfer and fluorescence resonance energy transfer. nih.govjst.go.jp One major class of these sensors utilizes profluorescent nitroxides. nih.gov These compounds contain a stable nitroxide radical (e.g., TEMPO) that quenches the fluorescence of an attached fluorophore. nih.gov Ascorbic acid reduces the nitroxide radical, breaking the quenching effect and "turning on" the fluorescence. nih.gov

Recent advancements have led to the creation of probes suitable for in vivo imaging. A notable example is the R2c probe, which consists of a silicon phthalocyanine (B1677752) (SiPc) core linked to TEMPO radicals. eurekalert.orgresearchgate.net This probe was successfully used to image the biodistribution of administered ascorbic acid in mice for the first time, showing initial accumulation in the abdomen before spreading to vital organs. eurekalert.orgu-tokyo.ac.jp To enhance sensitivity and selectivity, the R2c probe was encapsulated in bovine serum albumin (BSA), which protects it from reacting with other biological compounds. eurekalert.orgresearchgate.net Other strategies include using quantum dots, where the fluorescence can be modulated by the redox state of metal ions influenced by ascorbic acid. jst.go.jpacs.org

Table 3: Technologies for Ascorbic Acid Detection
Probe TechnologyMechanismExample Compound/SystemKey FeatureReference
Profluorescent NitroxidesRedox-based fluorescence "turn-on". Nitroxide radical quenches fluorescence until reduced by ascorbic acid.TEMPO linked to a fluorophore (e.g., dansyl, SiPc).High selectivity and can be adapted for in vivo imaging. nih.gov
Quantum Dots (QDs)Fluorescence quenching/recovery based on interaction with metal ions (e.g., Ag+, Fe3+) whose redox state is altered by ascorbic acid.CdSe/CdS/ZnS QDs modulated by Ag+ ions.Ultrasensitive detection, with limits as low as 0.2 nM. jst.go.jpacs.org
Upconversion NanoparticlesInner Filter Effect (IFE). The probe's fluorescence is quenched by an oxidized dye, which is then reduced to a colorless form by ascorbic acid, restoring fluorescence.CaF2:Yb3+, Er3+ NPs with oxidized TMB (oxTMB).Allows for "turn-on" detection. worldscientific.com
NanozymesPeroxidase-like activity of the nanozyme is inhibited by ascorbic acid's radical scavenging, preventing a colorimetric reaction.FePO4@GO nanozyme with TMB substrate.Enables visual, portable detection (e.g., via smartphone). mdpi.com

Ascorbic Acid in Organelle-Specific Function Research (e.g., Mitochondria)

Mitochondria, the primary sites of cellular energy production, are also a major source of ROS. researchgate.net Emerging research is clarifying the specific roles of ascorbic acid within this critical organelle. While its transport into mitochondria is not fully understood, its presence is vital for regulating the organelle's redox status and protecting it from oxidative damage. researchgate.netnih.gov

The primary function of ascorbic acid in mitochondria is to act as a potent antioxidant. caringsunshine.com It directly scavenges ROS generated as byproducts of oxidative phosphorylation, thereby protecting mitochondrial DNA, proteins, and lipids from damage. researchgate.netcaringsunshine.comresearchgate.net This is particularly important as mitochondrial DNA lacks the protective histone proteins found in nuclear DNA, making it more vulnerable to oxidative stress. researchgate.net Ascorbic acid also indirectly supports the mitochondrial antioxidant system by recycling other key antioxidants, such as regenerating vitamin E and maintaining the reduced glutathione (B108866) (GSH) pool. researchgate.netresearchgate.net

Beyond its protective role, ascorbic acid appears to directly influence mitochondrial function. Studies have shown that ascorbic acid levels can positively correlate with the abundance of several protein components of the mitochondrial complex III of the electron transport chain. nih.gov Consequently, suboptimal ascorbic acid concentrations have been linked to significantly lower complex III activity, reduced ATP levels, and increased ROS in liver tissue. nih.gov The effect of ascorbic acid can be concentration-dependent; at lower concentrations, it acts as an antioxidant preventing oxidant-induced apoptosis, while at higher concentrations, it may act as a pro-oxidant, potentially increasing mitochondrial electron flux and inducing apoptosis in cancer cells. researchgate.netnih.gov

Table 4: Summary of Ascorbic Acid's Functions in Mitochondria
FunctionMechanism of ActionSignificanceReference
Antioxidant DefenseDirectly scavenges ROS; regenerates oxidized glutathione (GSH) and vitamin E.Protects mitochondrial DNA, proteins, and lipids from oxidative damage. researchgate.netcaringsunshine.comresearchgate.net
Modulation of Electron Transport ChainPositively correlates with levels of complex III proteins and supports its enzymatic activity.Maintains efficient oxidative phosphorylation and ATP production. nih.gov
Regulation of ApoptosisExhibits concentration-dependent effects; antioxidant at low levels, potentially pro-oxidant at high levels.Can prevent or induce apoptosis, a key process in cell health and disease. researchgate.netnih.gov
Mitochondrial IntegrityPreserves mitochondrial membrane potential and structure under conditions of oxidative stress.Prevents mitochondrial dysfunction that can lead to cellular damage and disease. caringsunshine.com

Q & A

Basic Research Questions

Q. How can researchers optimize chromatographic methods to distinguish ascorbic acid from its isomers (e.g., erythorbic acid) in complex matrices?

  • Methodology : Use fractional factorial design (2⁴) to test factors like column temperature, mobile phase composition, and flow rate. For example, UHPLC-UV methods with metaphosphoric acid extraction and phosphoric acid mobile phases can resolve ascorbic and isoascorbic acid peaks. Response variables (resolution, peak asymmetry) are modeled via regression algorithms to identify optimal conditions .
  • Validation : Include center points in experimental designs to estimate error margins and ensure robustness .

Q. What experimental design principles mitigate "cook and look" pitfalls in ascorbic acid stability studies (e.g., in food processing)?

  • Approach : Predefine hypotheses (e.g., "high hydrostatic pressure reduces ascorbic acid stability") and select a design (e.g., central composite design) to test variables like pressure, time, and temperature. Use ANOVA to validate quadratic models (e.g., R² > 0.9 for ascorbic acid degradation kinetics) .
  • Data Interpretation : Link findings to mechanistic hypotheses (e.g., oxidative vs. thermal degradation pathways) rather than solely reporting descriptive data .

Q. How should ascorbic acid extraction protocols be tailored for biological vs. food samples?

  • Guidelines : For biological fluids (e.g., plasma), enzymatic methods (e.g., ascorbate oxidase) offer specificity by eliminating interfering reductants. For food matrices, acid extraction (e.g., metaphosphoric acid) stabilizes ascorbic acid while precipitating proteins .
  • Validation : Cross-validate with HPLC-ECD (electrochemical detection) to confirm recovery rates >95% .

Advanced Research Questions

Q. How do ascorbic acid's prooxidant effects in cancer models challenge traditional antioxidant paradigms?

  • Mechanistic Insight : Pharmacologic doses (≥1 g/kg in mice) generate H₂O₂ via extracellular auto-oxidation, selectively inducing oxidative stress in tumor cells (e.g., glioblastoma xenografts). Validate via microdialysis to measure tumor-selective ascorbate radical formation .
  • Contradiction Resolution : Compare redox profiles (e.g., glutathione levels) in malignant vs. normal cells to explain differential susceptibility .

Q. What statistical frameworks address interaction effects in multifactorial ascorbic acid studies (e.g., herb-drug interactions)?

  • Design : Use factorial ANOVA (e.g., 3×4 design) to isolate main effects (e.g., ascorbic acid dose) from interactions (e.g., with bedding materials in animal models). Apply Duncan’s Multiple Range Test for post hoc comparisons .
  • Reporting : Include effect sizes and confidence intervals to distinguish clinically meaningful interactions from statistical noise .

Q. How can ascorbic acid enhance the therapeutic window of chemotherapy agents (e.g., gemcitabine) in metastatic cancers?

  • Clinical Methodology : Phase I trials with dose escalation (e.g., 3 tiers) assess safety via RECIST criteria. Monitor adverse events (e.g., progression-related vs. treatment-related) and pharmacokinetic interactions .
  • Preclinical Models : Use SDHB-mutated tumor allografts to test ascorbic acid’s synergy with iron chelators, leveraging iron overload-induced oxidative stress .

Q. What strategies preserve ascorbic acid in functional foods during processing without compromising bioactive compounds?

  • Optimization : Pretreat samples with ascorbic acid (e.g., 1% w/v) before freeze-drying to enhance phenolic retention. Validate via DPPH/ABTS assays and confirm absence of residual ascorbic acid post-processing .
  • Trade-offs : Quantify thermal degradation rates (e.g., Arrhenius models) to balance nutrient retention with sensory quality .

Data Contradiction Analysis

Q. Why do studies report conflicting roles of ascorbic acid in antioxidant activity assays (e.g., DPPH vs. ABTS)?

  • Resolution : DPPH measures hydrogen donation (ascorbic acid direct scavenging), while ABTS detects electron transfer (influenced by matrix phenolics). Use multivariate analysis to deconvolute contributions of ascorbic acid vs. co-extracted antioxidants .
  • Contextual Factors : Note assay pH and solvent systems (e.g., ethanol vs. methanol), which alter ascorbic acid’s redox potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.